molecular formula C12H14N2O B2968590 3-(3-Methylidenepiperidine-1-carbonyl)pyridine CAS No. 2097884-50-7

3-(3-Methylidenepiperidine-1-carbonyl)pyridine

Cat. No.: B2968590
CAS No.: 2097884-50-7
M. Wt: 202.257
InChI Key: OKMSOBLFGLFLML-UHFFFAOYSA-N
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Description

3-(3-Methylidenepiperidine-1-carbonyl)pyridine is a sophisticated biheterocyclic compound designed for pharmaceutical research and development, particularly in the discovery of novel bioactive molecules. This compound features a pyridine ring, a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs, amide-linked to a 3-methylidenepiperidine moiety . The pyridine nucleus is a fundamental structural component in a wide range of therapeutic agents, contributing favorable properties such as improved water solubility and the ability to act as a pharmacophore that engages in key hydrogen bonding interactions with biological targets . Its incorporation is a established strategy to enhance the solubility and bioavailability of drug candidates . Simultaneously, the piperidine ring is one of the most significant synthetic building blocks in the pharmaceutical industry, present in over twenty classes of approved medications and numerous natural alkaloids . The methylidene substituent on the piperidine ring offers a reactive handle for further synthetic elaboration, enabling researchers to create diverse chemical libraries around this core structure. The amide carbonyl linker between these two heterocyclic systems provides conformational rigidity and is a common feature in many biologically active compounds. While the specific biological profile of this exact molecule is yet to be fully characterized, its structure suggests significant potential for exploration in multiple drug discovery programs. Researchers can leverage this compound as a key intermediate for developing novel modulators of enzymatic activity or as a scaffold for creating potential therapeutic agents targeting various disease pathways. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-methylidenepiperidin-1-yl)-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11/h2,5-6,8H,1,3-4,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMSOBLFGLFLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both piperidine and pyridine moieties. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylidenepiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(3-Methylidenepiperidine-1-carbonyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The presence of a six-membered piperidine ring in 3-(3-Methylidenepiperidine-1-carbonyl)pyridine contrasts with five-membered pyrrolidine analogs. For example:

  • 3-(1-Methylpyrrolidin-2-yl)pyridine (C₁₀H₁₄N₂, MW 164.22): Features a pyrrolidine ring fused to pyridine, reducing ring strain but limiting conformational flexibility compared to piperidine .
  • (±)-5-(Pyrrolidine-1-carbonyl)-cyclopent-1-enecarboxylic acid (pyridin-3-ylmethyl)-amide (5b) : Contains a pyrrolidine-carbonyl group and a cyclopentene ring, synthesized with 51% yield via similar methods .

Impact : Piperidine derivatives generally exhibit enhanced metabolic stability and binding affinity in biological systems due to their larger ring size and reduced steric hindrance .

Carbonyl-Linked Piperidine-Pyridine Compounds

Compounds with a carbonyl bridge between pyridine and piperidine/pyrrolidine moieties share synthetic and electronic similarities:

Key Difference : The methylidene group in 3-(3-Methylidenepiperidine-1-carbonyl)pyridine may introduce steric effects that alter binding interactions in biological targets compared to halogenated analogs.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Bioactivity/Applications Synthesis Yield/Purity References
3-(3-Methylidenepiperidine-1-carbonyl)pyridine C₁₇H₂₁N₃O₂ ~300.2 Piperidine, carbonyl, methylidene Assumed medicinal potential 51% yield
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine C₁₁H₁₄ClN₃O 253.70 Chloro, piperidine, carbonyl Not specified Not reported
3-(1-Methylpyrrolidin-2-yl)pyridine C₁₀H₁₄N₂ 164.22 Pyrrolidine, methyl Not specified Not reported
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate C₂₇H₃₀N₂O₄ 446.54 Piperidine, ester, phenyl Antibacterial, antitumor X-ray validated
3-(3-Methyl-1H-pyrazol-5-yl)pyridine C₉H₉N₃ 159.19 Pyrazole, pyridine High purity (97%) 97% purity

Biological Activity

3-(3-Methylidenepiperidine-1-carbonyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.

Antimicrobial Properties

Research indicates that 3-(3-Methylidenepiperidine-1-carbonyl)pyridine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans8 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MDA-MB-231), renal cell carcinoma (A498), and osteosarcoma (SJSA-1). The mechanism involves apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine

Cancer Cell LineIC50 (µM)
MDA-MB-23126.6 ± 1.4
A49822.3 ± 1.5
SJSA-125.0 ± 0.8

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A study conducted on the SAR of pyridine derivatives highlighted how modifications to the structure of compounds similar to 3-(3-Methylidenepiperidine-1-carbonyl)pyridine can enhance biological activity. The introduction of various substituents at specific positions on the pyridine ring was found to significantly affect both antimicrobial and anticancer activities.

Case Study 2: ERK5 Inhibition

In a related study focusing on the inhibition of the ERK5 pathway, compounds structurally related to 3-(3-Methylidenepiperidine-1-carbonyl)pyridine were shown to inhibit autophosphorylation in HeLa cells. This suggests potential applications in targeted cancer therapies where ERK5 signaling is implicated.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that 3-(3-Methylidenepiperidine-1-carbonyl)pyridine has moderate bioavailability and clearance rates in animal models. Toxicity assessments reveal low acute toxicity, making it a promising candidate for further development.

Table 3: Pharmacokinetic Parameters

ParameterValue
Clearance (mL/min/kg)14
Volume of Distribution (L/kg)0.6
Half-life (min)80
Oral Bioavailability (%)42

Q & A

Q. What synthetic strategies are effective for constructing the pyridine-piperidine hybrid scaffold in 3-(3-Methylidenepiperidine-1-carbonyl)pyridine?

The synthesis of pyridine-piperidine hybrids typically involves coupling reactions between activated pyridine derivatives and functionalized piperidine intermediates. For example:

  • Step 1 : Introduce a reactive group (e.g., carbonyl chloride) to the pyridine ring at the 3-position via nucleophilic substitution or metal-catalyzed cross-coupling .
  • Step 2 : Prepare a 3-methylidenepiperidine intermediate through a Wittig reaction or dehydrohalogenation of a piperidine precursor .
  • Step 3 : Couple the two fragments using carbodiimide-mediated amidation or Schlenk techniques .
    Key Methodological Considerations : Monitor reaction progress via LC-MS and optimize protecting groups (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions .

Q. How can spectroscopic techniques (NMR, FT-IR) characterize the stereoelectronic properties of this compound?

  • 1H/13C NMR : Identify proton environments near the piperidine nitrogen and pyridine ring. The methylidene group (CH₂=) will show distinct coupling patterns (e.g., doublets at δ 5.2–5.8 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to validate the molecular ion ([M+H]+) and fragmentation patterns, ensuring purity >95% .

Q. What stability challenges arise during storage of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine, and how can they be mitigated?

The compound’s α,β-unsaturated carbonyl group is prone to hydrolysis and oxidation.

  • Storage Recommendations :
    • Use inert atmosphere (N₂/Ar) and desiccants to minimize moisture .
    • Store at –20°C in amber vials to prevent photodegradation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to neurological targets (e.g., mGluR5)?

  • Molecular Docking : Use AutoDock Vina to model interactions between the piperidine carbonyl and mGluR5’s allosteric binding site (PDB: 4OO9). Prioritize poses with hydrogen bonds to Arg78 and Tyr72 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation : Compare predicted IC50 values with experimental radioligand displacement assays using [3H]MPEP .

Q. What strategies resolve contradictions in reported bioactivity data for pyridine-piperidine hybrids?

Discrepancies may arise from assay conditions or impurity profiles.

  • Troubleshooting Workflow :
    • Re-evaluate compound purity via orthogonal methods (HPLC, elemental analysis) .
    • Standardize assay protocols (e.g., cell lines, incubation time) to minimize variability .
    • Perform off-target screening (e.g., CEREP panel) to identify confounding interactions .
      Case Study : A 2021 study resolved conflicting mGluR5 antagonism data by identifying trace oxidation products in older batches .

Q. How can isotopic labeling (e.g., 11C/14C) facilitate pharmacokinetic studies of this compound?

  • Radiosynthesis : Incorporate 11C at the piperidine methylidene group via Pd-mediated cross-coupling with [11C]CO .
  • PET Imaging : Administer [11C]-labeled compound to non-human primates and quantify brain uptake using Logan graphical analysis .
  • Metabolite Profiling : Use radio-HPLC to identify major metabolites in plasma and correlate with clearance rates .

Methodological Resources

  • Synthetic Protocols : Patent-derived piperidine functionalization (e.g., US20130072624A1) .
  • Structural Analysis : X-ray crystallography guidelines for heterocyclic hybrids .
  • Bioactivity Validation : mGluR5 antagonist assay protocols .

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